

Spectroscopic and Spectrometric Characterization of Cesium Pivalate: A Technical Guide

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Compound of Interest		
Compound Name:	Cesium pivalate	
Cat. No.:	B1349073	Get Quote

Introduction

Cesium pivalate (Cs(O₂CC(CH₃)₃)) is a salt of cesium and pivalic acid. It is recognized for its utility as a reagent in organic synthesis and catalysis, particularly in palladium-catalyzed cross-coupling and carbonylation reactions due to its solubility in organic solvents.[1] As with any chemical compound used in research and development, a thorough understanding of its spectroscopic and spectrometric properties is crucial for its identification, purity assessment, and the elucidation of its role in chemical transformations. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for cesium pivalate, along with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **cesium pivalate** in solution. The key nuclei for NMR studies of this compound are ¹H, ¹³C, and ¹³³Cs. While specific experimental data for **cesium pivalate** is not widely published, reliable predictions can be made based on the well-characterized spectra of pivalic acid and the known properties of the cesium ion.

Predicted ¹H NMR Data



The ¹H NMR spectrum of the pivalate anion is expected to be very simple, consisting of a single sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. The chemical shift will be similar to that of pivalic acid.

Predicted ¹ H NMR Data for Cesium Pivalate	
Assignment	Predicted Chemical Shift (δ) in ppm
(CH₃)₃CCOO ⁻	~1.2
Splitting Pattern	Singlet (s)
Integration	9H

Note: The exact chemical shift can vary depending on the solvent and concentration. The value presented is a typical approximation.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of the pivalate anion will show two distinct signals corresponding to the quaternary carbonyl carbon and the nine equivalent methyl carbons.

Predicted ¹³ C NMR Data for Cesium Pivalate	
Assignment	Predicted Chemical Shift (δ) in ppm
(CH₃)₃CCOO [−]	~27
(CH₃)₃CCOO [−]	~39
(CH₃)₃CCOO ⁻	~185

Note: Chemical shifts are predicted and can vary with solvent and experimental conditions.

Predicted ¹³³Cs NMR Data

Cesium has one NMR-active nucleus, ¹³³Cs, which is 100% naturally abundant and has a spin of 7/2.[2] While it is a quadrupolar nucleus, its low quadrupole moment often results in narrow signals, especially in symmetric environments.[2] The chemical shift of ¹³³Cs is sensitive to its coordination environment.



Predicted ¹³³ Cs NMR Data for Cesium Pivalate	
Expected Chemical Shift Range (δ) in ppm	-30 to 130
Reference Compound	0.1 M CsNO₃ in D₂O

Note: The specific chemical shift will depend on the solvent and the extent of ion pairing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **cesium pivalate**, the most prominent feature will be the absorption bands of the carboxylate group.

Expected IR Absorption Bands for Cesium Pivalate	
Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C-H stretching (from tert-butyl group)	2850-3000
Asymmetric COO ⁻ stretching	1550-1610
Symmetric COO ⁻ stretching	1400-1450
C-C stretching	1100-1300

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid-state packing effects).

Mass Spectrometry (MS)

Mass spectrometry of ionic compounds like **cesium pivalate** can be challenging but provides valuable information about the molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for analyzing such salts.



Expected Mass Spectrometry Data for Cesium Pivalate (Positive Ion Mode ESI-MS)	
m/z	Assignment
235.0	[Cs(O₂CC(CH₃)₃) + H]+ or [Cs]+ + pivalic acid adduct
367.0	[CS2(O2CC(CH3)3)]+
133.0	[Cs] ⁺
Expected Mass Spectrometry Data for Cesium Pivalate (Negative Ion Mode ESI- MS)	
m/z	Assignment
101.1	[(CH₃)₃CCOO] ⁻

Note: The observed ions and their relative intensities can vary significantly depending on the ionization source conditions and the solvent system used.

Experimental Protocols NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Weigh approximately 5-25 mg of cesium pivalate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry vial.[3][4]
 - Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[5]
 - The final volume in the NMR tube should be approximately 4-5 cm in height.[4]
 - Cap the NMR tube and label it appropriately.



- ¹H and ¹³C NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard ¹H NMR spectrum.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
- 133Cs NMR Acquisition:
 - Tune the NMR probe to the ¹³³Cs frequency.
 - Use an external reference standard, such as a sealed capillary containing 0.1 M CsNO₃ in
 D₂O.[6]
 - Acquire the ¹³³Cs NMR spectrum. Due to the wide chemical shift range, ensure a sufficient spectral width is used.

IR Spectroscopy Sample Preparation and Acquisition (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
 - In an agate mortar and pestle, grind a small amount of KBr (approximately 100-200 mg) to a fine powder.[8]
 - Add a very small amount of cesium pivalate (approximately 1-2 mg) to the KBr powder.[8]
 - Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.[9]
 - Transfer the powdered mixture to a pellet press die.



- Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[7][9]
- IR Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the cesium pivalate sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition (Direct Infusion ESI-MS)

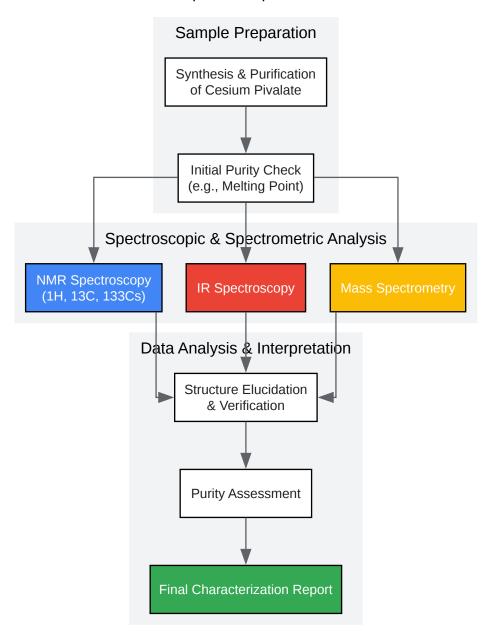
- Sample Preparation:
 - Prepare a dilute solution of **cesium pivalate** (approximately 1-10 μg/mL) in a solvent suitable for electrospray, such as a mixture of methanol and water.
 - To aid ionization, a small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can be added to the solvent.
- Mass Spectrum Acquisition:
 - Set up the mass spectrometer with the electrospray ionization source.
 - Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.[10]
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable ion signal.
 - Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Logical Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a chemical compound like **cesium pivalate**.

Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic characterization of a chemical compound.



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